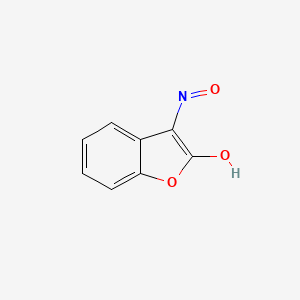

3-(羟亚氨基)苯并呋喃-2(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(Hydroxyimino)benzofuran-2(3H)-one” is a chemical compound that has been studied in various scientific researches . It has been involved in organocatalytic asymmetric reactions with naphthoquinones .

Synthesis Analysis

The synthesis of “3-(Hydroxyimino)benzofuran-2(3H)-one” has been achieved through different methods. One method involves an organocatalytic asymmetric reaction of benzofuran-2(3H)-ones with naphthoquinones . Another method involves a recyclable nickel-catalyzed C–H/O–H dual functionalization of phenols with mandelic acids .Molecular Structure Analysis

The molecular structure of “3-(Hydroxyimino)benzofuran-2(3H)-one” has been analyzed in several studies . These studies have revealed that a diverse range of 3-aryl benzofuran-2(3H)-ones, toluenes, and phenols undergo C–H bond cleavage to generate all-carbon quaternary centers .Chemical Reactions Analysis

The chemical reactions involving “3-(Hydroxyimino)benzofuran-2(3H)-one” have been studied extensively . For instance, it has been found that 3-aryl benzofuran-2(3H)-ones, toluenes, and phenols undergo C–H bond cleavage to generate all-carbon quaternary centers .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Hydroxyimino)benzofuran-2(3H)-one” have been analyzed in various studies . These studies have provided insights into the properties of this compound, such as its reactivity in chemical reactions .科学研究应用

已经探索了手性胺硫脲促进的 3-取代苯并呋喃-2(3H)-酮与马来酰亚胺的对映选择性迈克尔加成反应,从而得到高产率和良好的非对映选择性和对映选择性的产物。这包括在苯并呋喃-2(3H)-酮的 C3 位形成具有季碳中心的加合物 (Li 等人,2010).

已经研究了涉及苯并呋喃-2(3H)-酮的铜催化自由基级联反应,展示了一种合成含氰苯并呋喃-2(3H)-酮的新方法,具有优异的功能基团相容性 (Yu 等人,2019).

苯并呋喃-2(3H)-酮在各种疼痛模型中显示出显着的抗伤害感受活性,表明它们作为抗伤害感受剂的潜力 (Gonçalves 等人,2012).

已经开发了使用甲酸作为 CO 源从 2-羟基苄醇钯催化羰基化合成苯并呋喃-2(3H)-酮的方法,展示了一种获得苯并呋喃-2(3H)-酮各种衍生物的方法 (Li 等人,2017).

已经探索了通过 DBU 诱导的缩合反应合成苯并呋喃-2(3H)-酮,从而得到一系列具有潜在抗氧化特性的苯并呋喃衍生物 (Rangaswamy 等人,2015).

已经动力学研究了苯并呋喃-2(3H)-酮的可逆去质子化,提供了对芳香性对化学反应中内在障碍的影响的见解 (Bernasconi & Pérez-Lorenzo, 2007).

未来方向

属性

IUPAC Name |

3-nitroso-1-benzofuran-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-8-7(9-11)5-3-1-2-4-6(5)12-8/h1-4,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRZBVCERMULPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)O)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Hydroxyimino)benzofuran-2(3H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B1175886.png)

![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B1175888.png)

![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B1175891.png)